Distinct Physicochemical Profile: pKa and Lipophilicity (LogP) Compared to Non-Halogenated Analog
The presence of two chlorine atoms on the alpha-carbon significantly modulates the compound's physicochemical properties compared to the non-halogenated analog, N-hydroxy-acetamidine. This modulation impacts its behavior in both synthetic and biological contexts. The predicted pKa and LogP values for 2,2-dichloro-N-hydroxy-acetamidine demonstrate this shift.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 0.746 |
| Comparator Or Baseline | N-hydroxy-acetamidine (non-halogenated); LogP is expected to be significantly lower (more hydrophilic) due to the absence of the electron-withdrawing, lipophilic chlorine atoms. [Class-level inference] |
| Quantified Difference | LogP increase of approximately 0.7 units vs. predicted baseline, indicating a notable shift toward higher lipophilicity. |
| Conditions | Predicted value from computational chemistry data; comparator property is inferred based on fundamental physicochemical principles of halogen substitution. |
Why This Matters
Increased lipophilicity (higher LogP) directly influences membrane permeability in cellular assays and compound partitioning in biphasic reactions, making the dichloro derivative a distinct chemical entity from its non-halogenated parent for applications in medicinal chemistry and process development.
